molecular formula C20H15ClF3N3OS B13105776 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea

Cat. No.: B13105776
M. Wt: 437.9 g/mol
InChI Key: ZSVPIICDWZALFN-UHFFFAOYSA-N
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Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenoxyphenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Intermediate: Starting with a chlorinated pyridine derivative, the trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.

    Introduction of the Phenoxyphenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, to attach the phenoxyphenyl moiety to the pyridine ring.

    Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under suitable conditions, such as in the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to modify the pyridine or phenoxyphenyl groups.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while substitution could introduce various functional groups into the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-phenylthiourea: Lacks the phenoxy group, which might affect its chemical properties and biological activity.

    1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-methoxyphenyl)thiourea: Contains a methoxy group instead of a phenoxy group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the phenoxyphenyl group and the thiourea moiety in 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-phenoxyphenyl)thiourea makes it unique compared to similar compounds. These structural features might confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15ClF3N3OS

Molecular Weight

437.9 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(4-phenoxyphenyl)thiourea

InChI

InChI=1S/C20H15ClF3N3OS/c21-17-10-13(20(22,23)24)11-25-18(17)12-26-19(29)27-14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-11H,12H2,(H2,26,27,29)

InChI Key

ZSVPIICDWZALFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

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